1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidin-1-yl]ethanone
Overview
Description
1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidin-1-yl]ethanone is a complex organic compound with the molecular formula C21H29N3O2 This compound is characterized by the presence of a piperazine and piperidine ring, which are connected through an ethanone linkage The phenylprop-2-enyl group attached to the piperazine ring adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Piperazine Intermediate: The synthesis begins with the formation of a piperazine intermediate. This can be achieved by reacting piperazine with an appropriate alkylating agent under basic conditions.
Introduction of Phenylprop-2-enyl Group: The next step involves the introduction of the phenylprop-2-enyl group to the piperazine intermediate. This can be done through a reaction with a suitable phenylprop-2-enyl halide in the presence of a base.
Formation of Piperidine Intermediate: The piperidine ring is then introduced by reacting the modified piperazine intermediate with a piperidine derivative under suitable conditions.
Formation of Ethanone Linkage: Finally, the ethanone linkage is formed by reacting the piperidine intermediate with an appropriate acylating agent, such as acetyl chloride, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidin-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives with potential biological activity.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of reduced derivatives with different pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the phenylprop-2-enyl group. This can be achieved using nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can result in the formation of alcohols or amines.
Scientific Research Applications
1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidin-1-yl]ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in medicinal chemistry due to its potential as a pharmacologically active agent. It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and molecular pathways. This can provide insights into its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound can be used as a chemical probe to study the interactions between small molecules and biological targets. This can help in the identification of new drug targets and the development of novel therapeutic strategies.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings. It can also be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidin-1-yl]ethanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression. The specific molecular targets and pathways involved depend on the structure of the compound and its interactions with biological molecules.
Comparison with Similar Compounds
1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidin-1-yl]ethanone can be compared with other similar compounds, such as:
1-(Piperidin-1-yl)ethanone: This compound has a similar piperidine ring but lacks the phenylprop-2-enyl and piperazine groups. It has different chemical and biological properties.
1-(Pyridin-4-yl)ethanone: This compound has a pyridine ring instead of the piperidine ring
Trazodone: This compound has a similar piperazine ring but different substituents. It is used as an antidepressant and has different pharmacological properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-18(24)22-12-9-20(10-13-22)23-16-14-21(15-17-23)11-5-8-19-6-3-2-4-7-19/h2-8,20H,9-17H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNWBUQLIRSJIA-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC(CC1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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